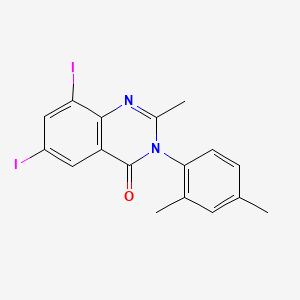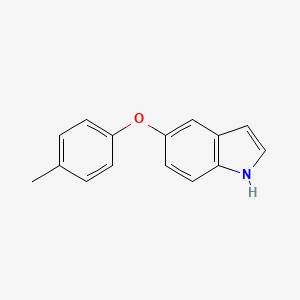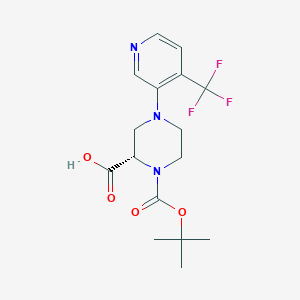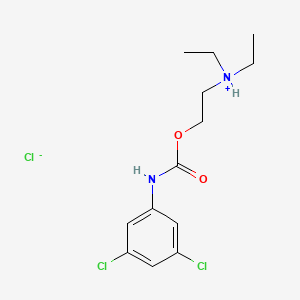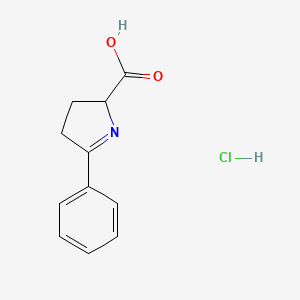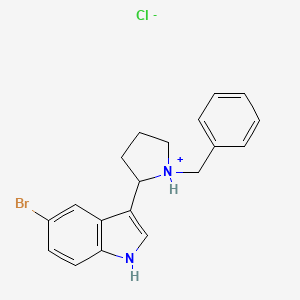
3-(1-Benzyl-2-pyrrolidinyl)-5-bromoindole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Benzyl-2-pyrrolidinyl)-5-bromoindole hydrochloride is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound has garnered interest due to its potential neuroleptic and pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzyl-2-pyrrolidinyl)-5-bromoindole hydrochloride typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Bromination: The indole core is then brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Pyrrolidine Substitution: The brominated indole is then reacted with 1-benzyl-2-pyrrolidine to introduce the pyrrolidinyl group at the 3-position. This step may require the use of a base such as sodium hydride (NaH) to facilitate the substitution reaction.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting it with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
3-(1-Benzyl-2-pyrrolidinyl)-5-bromoindole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom at the 5-position can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding indole-5-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
科学的研究の応用
3-(1-Benzyl-2-pyrrolidinyl)-5-bromoindole hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential neuroleptic and pharmacological properties.
Medicine: Investigated for its potential use in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
作用機序
The exact mechanism of action of 3-(1-Benzyl-2-pyrrolidinyl)-5-bromoindole hydrochloride is not fully understood. it is believed to interact with neurotransmitter receptors in the brain, potentially modulating dopamine and serotonin pathways. This interaction may contribute to its neuroleptic effects.
類似化合物との比較
Similar Compounds
Metoclopramide: A substituted benzamide used clinically as a stimulant of upper gastrointestinal motility and as an antiemetic.
Haloperidol: A typical antipsychotic used in the treatment of schizophrenia and other psychotic disorders.
Sulpiride: An antipsychotic drug used mainly in the treatment of schizophrenia.
Uniqueness
3-(1-Benzyl-2-pyrrolidinyl)-5-bromoindole hydrochloride is unique due to its specific substitution pattern on the indole core, which may confer distinct pharmacological properties compared to other similar compounds. Its potential neuroleptic activity and interaction with neurotransmitter receptors make it a compound of interest in medicinal chemistry.
特性
CAS番号 |
19134-01-1 |
|---|---|
分子式 |
C19H20BrClN2 |
分子量 |
391.7 g/mol |
IUPAC名 |
3-(1-benzylpyrrolidin-1-ium-2-yl)-5-bromo-1H-indole;chloride |
InChI |
InChI=1S/C19H19BrN2.ClH/c20-15-8-9-18-16(11-15)17(12-21-18)19-7-4-10-22(19)13-14-5-2-1-3-6-14;/h1-3,5-6,8-9,11-12,19,21H,4,7,10,13H2;1H |
InChIキー |
RJIHKIJHSOQCSG-UHFFFAOYSA-N |
正規SMILES |
C1CC([NH+](C1)CC2=CC=CC=C2)C3=CNC4=C3C=C(C=C4)Br.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




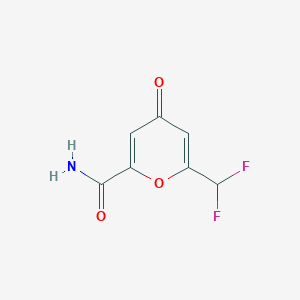
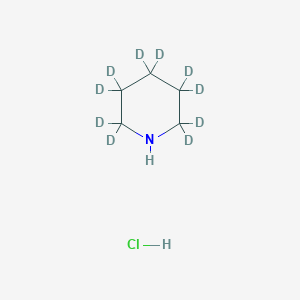
![(3N-[(2S,3S)-2-Amino-3-methyl-pentanoyl]-1,3-thiazolidine)hemifumarate](/img/structure/B13730335.png)
![2-Amino-8-iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13730348.png)
